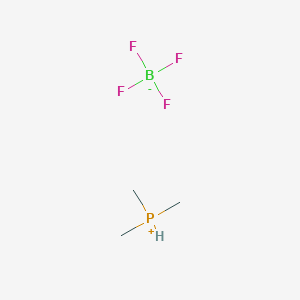

Trimethylphosphonium tetrafluoroborate

Description

The exact mass of the compound Trimethylphosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylphosphonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylphosphonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGWVMOSDQDHFH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[PH+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468510 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154358-50-6 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Trimethylphosphonium Tetrafluoroborate in Organic Solvents

For Immediate Release

[CITY, State – January 24, 2026] – In the intricate world of chemical synthesis and drug development, understanding the behavior of reagents in various solvent systems is paramount. This technical guide, authored for researchers, scientists, and professionals in drug development, delves into the core principles governing the solubility of trimethylphosphonium tetrafluoroborate ([(CH₃)₃PH]⁺[BF₄]⁻), a phosphonium salt with significant potential in organic synthesis. While extensive quantitative solubility data for this specific compound remains elusive in publicly available literature, this guide provides a robust framework for predicting and experimentally determining its solubility in a range of organic solvents.

Introduction: The Emerging Significance of Trimethylphosphonium Tetrafluoroborate

Trimethylphosphonium tetrafluoroborate is a quaternary phosphonium salt characterized by a compact trimethylphosphonium cation and a non-coordinating tetrafluoroborate anion. Its utility in various chemical transformations, including as a phase-transfer catalyst or as a precursor for ylides in Wittig-type reactions, is an area of growing interest. The efficiency and outcome of such reactions are intrinsically linked to the solubility of the phosphonium salt in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not just advantageous, but essential for process optimization, reaction design, and ultimately, the successful synthesis of target molecules.

This guide will navigate the theoretical underpinnings of ionic liquid solubility, offer qualitative insights based on related phosphonium salts, and provide a detailed, self-validating experimental protocol for the precise determination of its solubility.

The Molecular Dance: Key Factors Governing Solubility

The dissolution of an ionic compound like trimethylphosphonium tetrafluoroborate in an organic solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, starting point. For ionic liquids, solubility is primarily dictated by the balance between the lattice energy of the salt and the solvation energy of its constituent ions by the solvent molecules.[1][2]

Several key factors influence this delicate equilibrium:

-

The Nature of the Cation and Anion: The size, charge distribution, and polarizability of the trimethylphosphonium cation and the tetrafluoroborate anion are critical. The small, relatively nonpolar methyl groups on the phosphorus atom contribute to its overall character. The tetrafluoroborate anion is known for its low coordinating ability. The interplay of these ions with solvent molecules will determine the extent of dissolution.

-

Solvent Properties: The polarity, hydrogen bonding capability, and cohesive energy density of the organic solvent are paramount. These properties are often quantified using empirical scales such as:

-

Kamlet-Taft Parameters: These parameters describe a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π).[3][4][5][6][7] Solvents with a higher π value are generally better at solvating ions.

-

Hildebrand and Hansen Solubility Parameters: These parameters relate to the cohesive energy density of a solvent and can be used to predict miscibility.[8][9][10][11][12] The principle suggests that a solute will be most soluble in a solvent with a similar solubility parameter.

-

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[1][2] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

Qualitative Solubility Profile: Insights from Analogous Phosphonium Salts

In the absence of specific quantitative data for trimethylphosphonium tetrafluoroborate, we can draw valuable inferences from the known solubility of structurally similar phosphonium salts. Generally, phosphonium-based ionic liquids exhibit a wide range of solubilities in organic solvents.[13]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dichloromethane are often good solvents for phosphonium salts. For instance, sterically hindered alkyl(tri-tert-butyl)phosphonium tetrafluoroborates are soluble in chloroform, dichloromethane, and acetone. This suggests that trimethylphosphonium tetrafluoroborate is likely to exhibit good solubility in these media due to favorable ion-dipole interactions.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective solvents. The ability of these solvents to form hydrogen bonds can aid in the solvation of the tetrafluoroborate anion.

-

Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are generally poor solvents for ionic compounds. It is anticipated that trimethylphosphonium tetrafluoroborate will have very low solubility in these solvents due to the large difference in polarity. For example, many phosphonium salts are reported to be insoluble or only sparingly soluble in ethers and hydrocarbons.

Table 1: Predicted Qualitative Solubility of Trimethylphosphonium Tetrafluoroborate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole moments facilitate ion-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity and ability to solvate both cation and anion. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability can solvate the anion, while the alkyl chain interacts with the cation. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to ketones and alcohols. THF may show slightly better solvation due to its cyclic structure. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | Nonpolar nature leads to weak interactions with the ionic salt. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly nonpolar, resulting in minimal interaction with the ionic solute. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a robust technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

Trimethylphosphonium tetrafluoroborate (high purity, >98%)

-

Organic solvents (analytical grade, dried over molecular sieves)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath (± 0.1 °C)

-

Centrifuge

-

Vials with airtight seals

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or an ion chromatograph)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of trimethylphosphonium tetrafluoroborate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. c. Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined by taking measurements at different time points until a constant concentration is observed.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles. d. Record the mass of the filtered solution.

-

Quantification of Solute: a. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. b. Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of trimethylphosphonium tetrafluoroborate. c. For UV-Vis, a chromophoric derivative might be necessary. For HPLC, an evaporative light scattering detector (ELSD) or a conductivity detector can be effective for non-UV active compounds. Ion chromatography can be used to quantify either the cation or the anion.

-

Calculation of Solubility: a. Calculate the mass of the solute in the collected sample based on the concentration determined in the previous step and the dilution factor. b. The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Conclusion and Future Outlook

While a comprehensive, publicly available dataset on the quantitative solubility of trimethylphosphonium tetrafluoroborate in organic solvents is currently lacking, this guide provides a foundational understanding of the principles that govern its dissolution. By leveraging knowledge of analogous phosphonium salts and understanding the key physicochemical interactions, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided herein empowers scientists to generate the precise solubility data required for their specific applications, ensuring the robust and efficient use of this promising phosphonium salt in the advancement of chemical synthesis and drug development. The systematic collection and publication of such data will be a valuable contribution to the broader scientific community.

References

-

PubChem. Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1). [Link]

-

Wikipedia. Hildebrand solubility parameter. [Link]

-

ACS Publications. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. [Link]

-

PubMed. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]

-

ResearchGate. Kamlet-Taft polarity parameters for various organic solvents. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

ACS Publications. Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

-

askIITians. Explain any four factors which affect the solubility of ionic compounds. [Link]

-

Taylor & Francis Online. Synthesis of novel phosphonium salts derived from tertiary phosphines and substituted acrylic acids. [Link]

-

IRO Journals. MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. [Link]

-

Pakistan Journal of Agricultural Sciences. PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]

-

ResearchGate. Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. [Link]

-

ResearchGate. Factors Affecting the Solubility of Ionic Compounds. [Link]

-

MDPI. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]

-

Hansen Solubility. Hildebrand - Hansen Solubility Parameters. [Link]

-

Solvionic. Ionic liquids. [Link]

-

Royal Society of Chemistry. The physical significance of the Kamlet–Taft π* parameter of ionic liquids. [Link]

- Google Patents.

-

PubChem. Trimethylsulphonium tetrafluoroborate(1-). [Link]

-

Quora. On which factors solubility of ionic compounds depends? [Link]

-

PubChem. Triethylphosphonium tetrafluoroborate. [Link]

-

ACS Publications. Kamlet-Taft .pi.* polarizability/dipolarity of mixtures of water with various organic solvents. Analytical Chemistry. [Link]

-

SciSpace. Hildebrand solubility parameter. [Link]

-

National Institutes of Health. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. [Link]

-

MDPI. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. [Link]

-

Ramprasad Group. Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. [Link]

Sources

- 1. Explain any four factors which affect the solubility of ionic compoun - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [mjas.analis.com.my]

- 5. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS [mdpi.com]

- 8. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 11. scispace.com [scispace.com]

- 12. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Understated Workhorse: Trimethylphosphonium Tetrafluoroborate in Modern Catalysis

Foreword: Beyond the Ligand Bottle

To the practicing chemist in pharmaceutical and fine chemical synthesis, the handling of pyrophoric and air-sensitive reagents is a familiar, albeit unwelcome, reality. Trialkylphosphines, cornerstones of modern palladium-catalyzed cross-coupling, are notorious in this regard. This guide delves into the practical applications of trimethylphosphonium tetrafluoroborate, a crystalline, air-stable solid that serves as a robust and convenient precursor to the trimethylphosphine ligand. We will explore not just the "how" – the protocols and steps – but the "why." Why choose a phosphonium salt? What mechanistic advantages does it confer? And how can we leverage its properties to design more reliable, scalable, and safer catalytic processes? This document is intended for the researcher at the bench, providing not only detailed methodologies but also the foundational logic to adapt and troubleshoot these powerful catalytic systems.

The Principle of Pre-activation: Safety and Convenience

The primary driver for employing trimethylphosphonium tetrafluoroborate, and its bulkier analogues like tri-tert-butylphosphonium tetrafluoroborate, is the circumvention of direct handling of the free phosphine. Trimethylphosphine is a toxic, pyrophoric gas. Its corresponding tetrafluoroborate salt, however, is a manageable solid, simplifying weighing and reaction setup.

The core concept is the in situ generation of the active phosphine ligand. Under basic conditions typical for cross-coupling reactions, the phosphonium salt is deprotonated, liberating the free phosphine to enter the catalytic cycle. This strategy offers significant advantages:

-

Enhanced Air Stability: The phosphonium salt is resistant to oxidation, allowing for easier storage and handling.

-

Improved Safety: Eliminates the need to handle a pyrophoric and toxic gas directly.

-

Stoichiometric Precision: As a weighable solid, it allows for more accurate control over the ligand-to-metal ratio compared to volumetric addition of a gas or a solution of the gas.

The choice of the tetrafluoroborate anion is not arbitrary. It is a non-coordinating anion, meaning it does not readily interfere with the metal center, and its salts are typically crystalline and stable.[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Trimethylphosphonium tetrafluoroborate is a versatile precursor for generating the trimethylphosphine ligand, which is effective in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to C-C and C-N bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling: A Detailed Workflow

The Suzuki-Miyaura reaction, the coupling of an organoboron species with an organohalide, is arguably one of the most widely used cross-coupling reactions. The use of trimethylphosphonium tetrafluoroborate provides a reliable method for introducing the electron-rich and sterically compact trimethylphosphine ligand, which can promote high catalytic activity.

Conceptual Workflow:

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling experiment using the phosphonium salt precursor.

Figure 1: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Trimethylphosphonium tetrafluoroborate (PMe₃H·BF₄, 0.04 mmol, 6.6 mg)

-

Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg), finely ground

-

1,4-Dioxane (5 mL), anhydrous

-

Water (1 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate, trimethylphosphonium tetrafluoroborate, 4-bromoanisole, phenylboronic acid, and potassium carbonate.

-

Rationale: An inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species and the generated trimethylphosphine. Flame-drying removes adsorbed water from the glassware. Finely grinding the base increases its surface area, improving reaction kinetics.

-

-

Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.

-

Rationale: A solvent mixture like dioxane/water is often used to dissolve both the organic substrates and the inorganic base. Water can also play a beneficial role in the transmetalation step.[2]

-

-

Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles.

-

Rationale: While starting with an inert atmosphere is good, dissolved oxygen in the solvents can be detrimental. This step ensures a thoroughly deoxygenated reaction medium.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

-

Rationale: This standard aqueous workup removes the inorganic salts (base, borate byproducts) and any water-soluble components.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

The Catalytic Cycle: A Mechanistic Overview

The phosphonium salt's role is to serve as a precursor to the active ligand. Once the base deprotonates PMe₃H·BF₄ to PMe₃, the phosphine coordinates to the palladium center, initiating the catalytic cycle.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Other Cross-Coupling Reactions

The utility of trimethylphosphonium tetrafluoroborate extends to other significant palladium-catalyzed transformations. The fundamental principle remains the same: in situ generation of the trimethylphosphine ligand. The choice of base, solvent, and temperature will vary depending on the specific reaction.

| Reaction Name | Coupling Partners | Typical Base | Notes |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | NaOt-Bu, K₃PO₄ | Forms C-N bonds; crucial for pharmaceutical synthesis. |

| Heck Reaction | Aryl Halide + Alkene | Et₃N, K₂CO₃ | Forms C-C bonds via vinyl substitution. |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Et₃N, piperidine | Requires a copper co-catalyst. Forms aryl-alkyne bonds. |

| Stille Coupling | Aryl Halide + Organostannane | K₃PO₄, CsF | Tolerant of many functional groups but involves toxic tin reagents. |

Table 1: Applicability of PMe₃H·BF₄ in Various Cross-Coupling Reactions.

Safety and Handling

While significantly safer than free phosphines, phosphonium tetrafluoroborate salts are not benign and require appropriate handling.

-

Corrosivity: Trimethylphosphonium tetrafluoroborate is classified as a corrosive solid. It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3][4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] These salts are hygroscopic, and moisture can affect their performance.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion and Outlook

Trimethylphosphonium tetrafluoroborate represents a critical tool for the modern synthetic chemist. It embodies a paradigm shift from using highly reactive, hazardous ligands directly to employing stable, solid precursors that generate the active species on demand. This approach not only enhances safety and experimental convenience but also allows for a high degree of control and reproducibility in catalysis. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic use of such well-designed catalytic components will be paramount. By understanding the underlying principles of their reactivity and handling, researchers can fully exploit their potential to build molecular complexity with greater efficiency and safety.

References

-

Wikipedia. Trimethyloxonium tetrafluoroborate. [Link]

-

Organic Syntheses. Trimethyloxonium tetrafluoroborate. [Link]

- Hartwig, J. F., et al. (1998). Mechanistic Investigation of Catalytic Carbon−Carbon Bond Activation and Formation by Platinum and Palladium Phosphine Complexes. Journal of the American Chemical Society.

-

ResearchGate. Palladium-catalyzed cross-coupling of aryldiazonium tetrafluoroborate salts with arylboronic esters. [Link]

-

Chemical Science (RSC Publishing). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

-

PubMed. Palladium-catalyzed asymmetric phosphination. Scope, mechanism, and origin of enantioselectivity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trimethyloxonium Tetrafluoroborate in Catalysis and Materials Science. [Link]

-

National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

-

BORIS Portal. Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate. [Link]

-

ResearchGate. Bedford's previous mechanistic study on phosphine palladacycles and the.... [Link]

-

National Institutes of Health. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. [Link]

-

Angene Chemical. Safety Data Sheet - Tri-Tert-Butylphosphonium Tetrafluoroborate. [Link]

-

Heraeus Precious Metals. Palladium-Phosphine Catalysts. [Link]

-

YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Suzuki–Miyaura cross-couplings of arenediazonium tetrafluoroborate salts with arylboronic acids catalyzed by aluminium hydroxide-supported palladium nanoparticles. [Link]

-

ResearchGate. (PDF) Abstraction of Trifluoroborane from Tetrafluoroborate: Li‐Assisted Borylation of Nucleophilic Carbenes. [Link]

-

Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

Sources

Trimethylphosphonium Tetrafluoroborate: A Versatile Reagent in Modern Organic Synthesis

Introduction

In the landscape of synthetic organic chemistry, the development and application of versatile reagents are paramount to advancing the synthesis of complex molecules, including pharmaceuticals and functional materials. Trimethylphosphonium tetrafluoroborate, [(CH₃)₃P⁺][BF₄⁻], is a phosphonium salt that serves as a valuable precursor and reagent in a variety of organic transformations. While perhaps less ubiquitous than its triphenylphosphine-derived counterparts, its unique properties, such as smaller steric bulk and differing solubility, offer distinct advantages in certain applications. This guide provides an in-depth exploration of trimethylphosphonium tetrafluoroborate, focusing on its role in the Wittig reaction for olefination and its potential as a ligand precursor in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the practical aspects of handling and safety. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent in their synthetic endeavors.

Physicochemical Properties and Handling

Trimethylphosphonium tetrafluoroborate is a solid material with a melting point in the range of 209-212 °C. Its chemical formula is C₃H₁₀BF₄P, and it has a molecular weight of 163.89 g/mol .

Table 1: Physicochemical Properties of Trimethylphosphonium Tetrafluoroborate

| Property | Value | Reference |

| CAS Number | 154358-50-6 | |

| Molecular Formula | C₃H₁₀BF₄P | |

| Molecular Weight | 163.89 g/mol | |

| Appearance | Solid | |

| Melting Point | 209-212 °C |

Safety and Handling

Trimethylphosphonium tetrafluoroborate is classified as a corrosive substance, causing severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Key Safety Precautions:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Use in a well-ventilated area.

-

Store in a tightly closed container in a dry place.

Synthesis of Trimethylphosphonium Tetrafluoroborate

While commercially available, understanding the synthesis of trimethylphosphonium tetrafluoroborate provides insight into its purity and potential impurities. Phosphonium salts are generally synthesized via the quaternization of a phosphine with an alkyl halide.[1] A plausible and efficient method for the synthesis of trimethylphosphonium tetrafluoroborate involves a two-step process: first, the reaction of trimethylphosphine with a methyl halide to form a trimethylmethylphosphonium halide, followed by an anion exchange with a tetrafluoroborate source. A more direct approach, analogous to the synthesis of triarylphosphonium tetrafluoroborates, involves the reaction of trimethylphosphine with tetrafluoroboric acid.[2]

Protocol: Synthesis of Trimethylphosphonium Tetrafluoroborate

Materials:

-

Trimethylphosphine (P(CH₃)₃)

-

Tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethyl ether (Et₂O, anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylphosphine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add tetrafluoroboric acid-diethyl ether complex (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[2]

-

Precipitate the product by the addition of anhydrous diethyl ether.

-

Collect the resulting white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield trimethylphosphonium tetrafluoroborate.

Application in Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[3] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically generated by the deprotonation of a phosphonium salt. Trimethylphosphonium tetrafluoroborate serves as a precursor to methylidenephosphorane ((CH₃)₃P=CH₂), a simple ylide used for the introduction of a terminal methylene group (=CH₂).

Mechanism of the Wittig Reaction

The generally accepted mechanism involves the initial formation of the phosphorus ylide by deprotonation of the phosphonium salt with a strong base. This ylide then reacts with a carbonyl compound in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct. The formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.

Caption: General mechanism of the Wittig reaction.

Protocol: Methylenation of an Aldehyde using Trimethylphosphonium Tetrafluoroborate

This protocol describes a general procedure for the methylenation of an aldehyde. The choice of base and solvent can be critical and may require optimization for specific substrates.

Materials:

-

Trimethylphosphonium tetrafluoroborate

-

Anhydrous solvent (e.g., THF, DMSO)

-

Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

-

Aldehyde

-

Anhydrous workup and purification solvents

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add trimethylphosphonium tetrafluoroborate (1.1 eq).

-

Add anhydrous solvent (e.g., THF) and cool the suspension to the appropriate temperature for the chosen base (e.g., -78 °C for n-BuLi, 0 °C for NaH).

-

Slowly add the strong base (1.0 eq) to the suspension. A color change is often observed upon ylide formation.

-

Stir the mixture for 30-60 minutes to ensure complete ylide formation.

-

Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the terminal alkene.

Table 2: Representative Wittig Methylenation Conditions

| Aldehyde | Base | Solvent | Temperature | Typical Yield |

| Benzaldehyde | n-BuLi | THF | -78 °C to rt | High |

| Cyclohexanecarboxaldehyde | NaH | DMSO | rt | Good to High |

| Dodecanal | KHMDS | THF | -78 °C to rt | High |

Application as a Ligand Precursor in Cross-Coupling Reactions

While less common than their use in olefination, phosphonium salts can serve as air-stable precursors to the corresponding phosphines, which are widely used as ligands in transition metal catalysis.[4] The commercial availability of trimethylphosphonium tetrafluoroborate suggests its potential utility in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, a weak base can deprotonate the phosphonium salt in situ to generate the free trimethylphosphine ligand, which then coordinates to the palladium center.

The Role of Trimethylphosphine in Palladium Catalysis

Trimethylphosphine is a small, electron-rich, and basic phosphine ligand. These properties can influence the reactivity and selectivity of palladium catalysts. The small cone angle of trimethylphosphine can allow for the formation of coordinatively unsaturated palladium species, which are often key intermediates in the catalytic cycle. Its strong electron-donating ability can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.

Caption: In-situ generation of trimethylphosphine ligand and its role in a generic Pd-catalyzed cross-coupling cycle.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol provides a general framework for a Suzuki-Miyaura coupling using trimethylphosphonium tetrafluoroborate as a ligand precursor. Optimization of the palladium source, base, and solvent is often necessary for a given set of substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Arylboronic acid

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Trimethylphosphonium tetrafluoroborate

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium source (1-5 mol %), and trimethylphosphonium tetrafluoroborate (2-10 mol % as P(CH₃)₃ precursor).

-

Add the base (2.0-3.0 eq) and the solvent system.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the biaryl product.

Table 3: Potential Applications in Cross-Coupling Reactions

| Reaction | Coupling Partners | Key Role of P(CH₃)₃ |

| Suzuki-Miyaura | Aryl/vinyl halides + Aryl/vinyl boronic acids/esters | Promotes oxidative addition and reductive elimination. |

| Heck | Aryl/vinyl halides + Alkenes | Facilitates the migratory insertion and β-hydride elimination steps. |

| Sonogashira | Aryl/vinyl halides + Terminal alkynes | Enhances the reactivity of the palladium catalyst, often in conjunction with a copper co-catalyst. |

| Buchwald-Hartwig | Aryl/vinyl halides + Amines/Amides | Facilitates the C-N bond-forming reductive elimination. |

Conclusion

Trimethylphosphonium tetrafluoroborate is a reagent with significant potential in organic synthesis. Its primary application as a precursor for methylenation in the Wittig reaction provides a reliable method for the synthesis of terminal alkenes. Furthermore, its role as an air-stable precursor for the electron-rich and sterically unencumbered trimethylphosphine ligand opens avenues for its use in a variety of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize trimethylphosphonium tetrafluoroborate in their synthetic campaigns. As with any reagent, careful optimization of reaction conditions is key to achieving high yields and selectivities for specific substrates.

References

- Jones, R. A., Wilkinson, G., Hursthouse, M. B., & Malik, K. M. A. (1980). Synthesis and X-ray crystal structure of (triphenylmethyl)trimethylphosphonium tetrafluoroborate. Journal of the Chemical Society, Perkin Transactions 2, (1), 117-120.

- Heydari, A. (2012). Product Class 12: Alkylphosphonium Salts.

- Lou, S., & Fu, G. C. (2010). Palladium/Tris (tert-butyl) phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.

- Chung, S. W., Plummer, M. S., McAllister, L. A., Oliver, R. M., Abramite, J. A., Sun, Y., ... & Montgomery, J. I. (2011). One-pot (1-ethoxycarbonylcyclopropyl) triphenylphosphonium tetrafluoroborate ring-opening and Wittig reaction. Organic letters, 13(19), 5338-5341.

- Kabalka, G. W., Wu, Z., & Ju, Y. (2004). Preparation and Wittig reactions of organotrifluoroborato phosphonium ylides. Organic letters, 6(21), 3721-3723.

-

Wikipedia contributors. (2023, December 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Al-Masum, M., & Kumar, D. (2005). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 46(36), 6171-6174.

- Fu, G. C. (2008). The development of versatile methods for palladium-catalyzed coupling reactions of aryl electrophiles through the use of P (t-Bu) 3 and PCy 3 as ligands. European Journal of Organic Chemistry, 2008(21), 3629-3640.

- Gancarz, M., & Dzięgielewski, M. (2021). Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides. The Journal of Organic Chemistry, 86(8), 6016-6026.

- Gierczyk, B., & Zalas, M. (2015). Decyl (Tri-Tert-Butyl) Phosphonium Tetrafluoroborate/Palladium Acetate: An Effective Catalyst for Cross-Coupling Reaction of Arylbromides with Phenylacetylene in Copper-Free Conditions.

-

Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved January 24, 2026, from [Link]

- Wolfe, J. P., & Singer, R. A. (2003). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic letters, 5(21), 3863-3866.

- Gancarz, M., & Dzięgielewski, M. (2021). Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides. The Journal of Organic Chemistry, 86(8), 6016-6026.

Sources

Application Notes & Protocols: The Heck Reaction Catalyzed by Phosphonium Salt-Stabilized Palladium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The efficiency and selectivity of the Heck reaction are critically dependent on the nature of the palladium catalyst and its associated ligands.[3]

Traditionally, phosphine ligands have been employed to stabilize the active Pd(0) species and modulate its reactivity.[4] However, phosphine ligands can be expensive, toxic, and prone to oxidation, which can lead to catalyst deactivation.[1] This has spurred the development of alternative catalytic systems, including "phosphine-free" methods and the use of more robust ligands like N-heterocyclic carbenes (NHCs).[5]

A promising and innovative approach involves the use of quaternary phosphonium salts as additives or stabilizers for the palladium catalyst. While direct catalysis by a discrete "trimethylphosphonium tetrafluoroborate complex" is not extensively documented in peer-reviewed literature, the broader class of phosphonium salts, particularly those with sterically demanding substituents, has been shown to be highly effective in generating and stabilizing catalytically active palladium nanoparticles (PdNPs).[6][7] These PdNPs serve as a reservoir for the soluble, catalytically active Pd(0) species required for the Heck reaction.[6]

This guide provides a detailed exploration of the Heck reaction catalyzed by palladium complexes stabilized by phosphonium salts. It explains the underlying principles, offers detailed experimental protocols, and discusses the advantages of this catalytic system.

The Role of Phosphonium Salts: Beyond Simple Ligands

Quaternary phosphonium salts, such as tetraalkylphosphonium tetrafluoroborates, play a multifaceted role in palladium-catalyzed cross-coupling reactions.[8] Unlike traditional phosphine ligands that form discrete coordination complexes with palladium, phosphonium salts primarily function as stabilizers for palladium nanoparticles.[6]

Key Functions of Phosphonium Salts:

-

Stabilization of Palladium Nanoparticles (PdNPs): Sterically hindered phosphonium salts effectively prevent the agglomeration and precipitation of PdNPs, which are formed in situ from a Pd(II) precursor like palladium acetate.[6][7] This stabilization ensures a high surface area and a sustained concentration of catalytically active palladium throughout the reaction.

-

Formation of a "Reservoir" of Active Catalyst: The PdNPs act as a reservoir from which soluble, low-ligated Pd(0) species can leach into the reaction medium to participate in the catalytic cycle.[6]

-

Enhanced Thermal Stability: Phosphonium salts exhibit high thermal stability, which allows the Heck reaction to be performed at elevated temperatures, often necessary for less reactive substrates like aryl chlorides.[9]

-

Phase-Transfer Catalysis Properties: In certain solvent systems, phosphonium salts can act as phase-transfer catalysts, facilitating the interaction between reactants in different phases.

The use of phosphonium salts as stabilizers offers a practical and robust alternative to traditional phosphine ligands, often leading to highly active and reusable catalytic systems.[9]

Mechanistic Considerations

The fundamental catalytic cycle of the Heck reaction remains the same, involving a sequence of oxidative addition, migratory insertion, and β-hydride elimination.[1] The introduction of a phosphonium salt primarily influences the pre-catalysis stage, i.e., the formation and maintenance of the active Pd(0) catalyst.

The catalytic cycle can be summarized as follows:

-

In Situ Reduction of Pd(II) to Pd(0): The reaction is typically initiated with a stable Pd(II) precursor, such as Pd(OAc)₂. In the presence of a phosphonium salt and often a base or solvent that can act as a reducing agent, the Pd(II) is reduced to Pd(0), which then aggregates to form PdNPs stabilized by the phosphonium salt.[6]

-

Oxidative Addition: A soluble Pd(0) species, in equilibrium with the PdNP reservoir, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).[1]

-

Olefin Coordination and Migratory Insertion: An alkene molecule coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Ar-Pd bond. This step forms a new carbon-carbon bond.[1]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the substituted alkene product and a palladium-hydride species (H-Pd-X).[1]

-

Reductive Elimination and Catalyst Regeneration: In the presence of a base, the H-Pd-X species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base neutralizes the generated hydrohalic acid (HX).[1]

Catalytic Cycle Diagram

Caption: The Heck reaction catalytic cycle, including the in situ formation of phosphonium salt-stabilized Pd(0) nanoparticles from a Pd(II) precatalyst.

Experimental Protocols

The following protocols are provided as a general guideline for performing a Heck reaction using an in situ generated, phosphonium salt-stabilized palladium catalyst. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is recommended for specific substrates.

Protocol 1: Synthesis of a Representative Phosphonium Salt Stabilizer

While "trimethylphosphonium tetrafluoroborate" is the topic of interest, sterically hindered phosphonium salts are more commonly used as stabilizers.[6][7] A representative synthesis for a tetraalkylphosphonium tetrafluoroborate is provided below.

Synthesis of Tetrabutylphosphonium Tetrafluoroborate ([Bu₄P][BF₄])

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tributylphosphine (1.0 eq) and 1-bromobutane (1.1 eq) in a suitable solvent such as acetonitrile.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude tetrabutylphosphonium bromide as a viscous oil or solid.

-

Anion Exchange: Dissolve the crude bromide salt in deionized water. In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (1.1 eq) in deionized water. Add the NaBF₄ solution dropwise to the phosphonium bromide solution with vigorous stirring. A precipitate or an immiscible layer of the [Bu₄P][BF₄] salt may form.

-

Isolation: Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: General Procedure for the Heck Reaction

This protocol describes the coupling of an aryl halide with an alkene using an in situ generated palladium catalyst stabilized by a tetraalkylphosphonium salt.

Materials and Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetraalkylphosphonium tetrafluoroborate (e.g., [Bu₄P][BF₄])

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Base (e.g., K₂CO₃, Cs₂CO₃, triethylamine)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, toluene)

Experimental Workflow Diagram

Caption: A general experimental workflow for the phosphonium salt-mediated Heck cross-coupling reaction.

Step-by-Step Procedure:

-

Catalyst Preparation (in situ):

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (0.01-1 mol%), the tetraalkylphosphonium tetrafluoroborate (1-10 mol%), and the base (1.5-2.0 equivalents).

-

Evacuate and backfill the flask with the inert gas three times.

-

-

Addition of Reactants:

-

Add the anhydrous, degassed solvent (e.g., DMF, 0.2-0.5 M concentration relative to the limiting reagent).

-

Add the aryl halide (1.0 equivalent).

-

Add the alkene (1.1-1.5 equivalents).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-140°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

-

Data Summary: Representative Reaction Conditions

The optimal conditions for a Heck reaction can vary significantly depending on the substrates. The following table provides a summary of typical conditions for different types of aryl halides.

| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |

| Pd(OAc)₂ Loading | 0.01 - 0.5 mol% | 0.5 - 2 mol% | 1 - 5 mol% |

| Phosphonium Salt | 0.1 - 2 mol% | 2 - 10 mol% | 5 - 20 mol% |

| Base | K₂CO₃, NaOAc, Et₃N | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, Acetonitrile | DMF, NMP, Toluene | NMP, DMAc |

| Temperature | 80 - 120 °C | 100 - 130 °C | 120 - 150 °C |

| Reaction Time | 1 - 8 hours | 4 - 24 hours | 12 - 48 hours |

Safety and Handling

-

Palladium Compounds: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphonium Salts: Tetraalkylphosphonium salts can be irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Anhydrous solvents like DMF and NMP are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Inert Atmosphere: Reactions are sensitive to air and moisture. Proper Schlenk line or glovebox techniques are recommended for best results.

Conclusion and Outlook

The use of phosphonium salts as stabilizers for palladium catalysts represents a significant advancement in the field of cross-coupling chemistry. This approach offers a robust, often more stable, and highly active alternative to traditional phosphine-ligated systems for the Heck reaction. While the specific use of trimethylphosphonium tetrafluoroborate is not well-established, the principles outlined in this guide for sterically hindered phosphonium salts provide a strong foundation for researchers to explore and develop novel catalytic systems. By understanding the interplay between the palladium precursor, the phosphonium salt stabilizer, and the reaction conditions, scientists can further expand the utility of the Heck reaction in the synthesis of valuable molecules for the pharmaceutical and materials science industries.

References

-

Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Gafurov, Z., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5898. [Link]

-

Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2247. [Link]

- de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.

- CHAPTER 11: Heck Reactions. (2022). In Palladium-Catalysed Cross-Coupling Reactions in Process Chemistry. Royal Society of Chemistry.

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Wipf, P. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

- Palladium(II)-Catalysed Heck and Addition Reactions. (2016). Diva-Portal.org.

-

Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Leitch, D. C. (2024, July 3). Robust and Reliable Palladium Precatalysts. ACS Science Talks. YouTube. [Link]

- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics.

-

Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C-H Activation of Aminophosphines with Alkynes. (2025). Angewandte Chemie International Edition. [Link]

- Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX.

- Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. (2023). ACS Omega.

- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 7(12), 2415–2428.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C─H Activation of Aminophosphines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

The Versatile Role of Trimethylphosphonium Tetrafluoroborate in Ionic Liquids: A Guide for Researchers

An In-depth Exploration of Synthesis, Properties, and Applications in Organic Synthesis and Drug Development

Trimethylphosphonium tetrafluoroborate, a member of the phosphonium ionic liquid family, is emerging as a significant tool for researchers, scientists, and drug development professionals. Its unique combination of properties, including thermal stability and catalytic activity, makes it a versatile component in a range of chemical applications. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and detailed protocols for its application, particularly in organic synthesis and its potential in medicinal chemistry.

Introduction to Trimethylphosphonium Tetrafluoroborate

Trimethylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the chemical formula [(CH₃)₃PH][BF₄]. Unlike many other ionic liquids which are liquid at room temperature, it is a white solid with a melting point of 209-212 °C. Its structure, consisting of a compact, symmetrically substituted phosphonium cation and a weakly coordinating tetrafluoroborate anion, imparts a unique set of properties that are of great interest in various chemical processes.

Phosphonium-based ionic liquids, in general, are noted for their high thermal and chemical stability[1]. The trimethylphosphonium cation, being one of the smallest tetraalkylphosphonium ions, offers a high charge density, which can influence its behavior as a solvent and a catalyst.

Synthesis and Physicochemical Properties

A fundamental understanding of the synthesis and physical characteristics of trimethylphosphonium tetrafluoroborate is crucial for its effective application.

Synthesis of Trimethylphosphonium Tetrafluoroborate

The synthesis of phosphonium salts typically involves the quaternization of a phosphine with an alkyl halide[2]. For trimethylphosphonium tetrafluoroborate, a common route would be the reaction of trimethylphosphine with a suitable tetrafluoroborate source.

Conceptual Synthesis Pathway:

Caption: General schematic for the synthesis of trimethylphosphonium tetrafluoroborate.

Protocol for Synthesis:

While a specific, detailed, and publicly available protocol for the direct synthesis of trimethylphosphonium tetrafluoroborate is not widely documented in the provided search results, a general procedure can be inferred from the synthesis of similar phosphonium salts. The following is a representative protocol that should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Trimethylphosphine (highly flammable and toxic, handle with extreme care in a fume hood)

-

Tetrafluoroboric acid (HBF₄) or a suitable salt like silver tetrafluoroborate (AgBF₄)

-

Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trimethylphosphine in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of tetrafluoroboric acid (or other tetrafluoroborate source) in the same solvent to the stirred trimethylphosphine solution via the dropping funnel. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The product, being a salt, will likely precipitate out of the non-polar solvent.

-

Collect the solid product by filtration under inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and melting point analysis to confirm its identity and purity.

Physicochemical Properties

Detailed physicochemical data for trimethylphosphonium tetrafluoroborate is not extensively available in the public domain. However, some key properties have been reported, and others can be inferred from related compounds.

| Property | Value | Source |

| CAS Number | 154358-50-6 | [3] |

| Molecular Formula | C₃H₁₀BF₄P | [3] |

| Molecular Weight | 163.89 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 209-212 °C | |

| Thermal Stability | Generally high for phosphonium salts | [1] |

| Solubility | Soluble in polar organic solvents | |

| Viscosity | Data not available | |

| Density | Data not available | |

| Ionic Conductivity | Data not available |

The high melting point indicates strong crystalline lattice interactions. Like other phosphonium salts, it is expected to exhibit good thermal stability.

Applications in Organic Synthesis

A significant application of trimethylphosphonium tetrafluoroborate is in the field of organic synthesis, particularly as a ligand or additive in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Trimethylphosphonium tetrafluoroborate is reported to be suitable for several important cross-coupling reactions, including:

-

Heck Reaction: Formation of a carbon-carbon bond between an unsaturated halide and an alkene.

-

Suzuki-Miyaura Coupling: Coupling of an organoboron compound with an organohalide.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine.

-

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide[4].

In these reactions, the phosphonium salt can serve as a stable, air-tolerant precursor to the active phosphine ligand. The in-situ generation of the phosphine ligand from the phosphonium salt can be advantageous, avoiding the handling of often air-sensitive and pyrophoric free phosphines[5].

Caption: The role of trimethylphosphonium tetrafluoroborate as a ligand source in a generic palladium-catalyzed cross-coupling cycle.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phosphonium salt as a ligand precursor. This should be optimized for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or other palladium precursor

-

Trimethylphosphonium tetrafluoroborate

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (1-5 mol%), and trimethylphosphonium tetrafluoroborate (2-10 mol%).

-

Add the base (2.0-3.0 equiv.) and the anhydrous solvent.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Development

While direct applications of trimethylphosphonium tetrafluoroborate in drug development are not yet widely reported, the broader class of phosphonium salts shows significant promise in medicinal chemistry.

Targeting Mitochondria in Cancer Therapy

A key area of interest is the use of lipophilic phosphonium cations to target mitochondria. Due to the large negative membrane potential of the inner mitochondrial membrane in cancer cells, these positively charged ions can selectively accumulate within the mitochondria of neoplastic cells[6]. This targeted delivery can be exploited to deliver therapeutic agents to the mitochondria, inducing mitochondrial dysfunction and triggering apoptosis (programmed cell death)[6].

While triphenylphosphonium derivatives are more commonly studied for this purpose due to their higher lipophilicity, the principle could potentially be extended to smaller phosphonium cations for specific applications.

As Reagents in Pharmaceutical Synthesis

As demonstrated by its utility in cross-coupling reactions, trimethylphosphonium tetrafluoroborate can serve as a valuable reagent in the synthesis of complex pharmaceutical compounds. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency is crucial in the construction of drug scaffolds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling trimethylphosphonium tetrafluoroborate. While a specific safety data sheet (SDS) for this compound was not found in the provided search results, general guidelines for handling phosphonium salts and tetrafluoroborate salts should be followed. The safety data for the analogous trimethyloxonium tetrafluoroborate indicates that it is corrosive and reacts violently with water[7][8]. Similar reactivity, though likely less extreme, should be anticipated for the phosphonium salt.

General Safety Precautions:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[7].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents[7].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Trimethylphosphonium tetrafluoroborate is a promising phosphonium salt with significant potential in organic synthesis, particularly as a stable and efficient ligand precursor for palladium-catalyzed cross-coupling reactions. While its direct application in drug development is still an emerging area, the unique properties of phosphonium cations suggest that it could find a role in medicinal chemistry. Further research into its physicochemical properties and applications will undoubtedly expand its utility for researchers and scientists in both academic and industrial settings.

References

- Strem, An Ascensus Company CAS# 154358-50-6. 1g. Trimethylphosphonium tetrafluoroborate, 99%. MFCD03840581 - Fisher Scientific. (URL not available)

-

Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An - Helda - University of Helsinki. (2022-01-27) [Link]

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL not available)

- Strem, An Ascensus Company CAS# 154358-50-6. 1g. Trimethylphosphonium tetrafluoroborate, 99%. MFCD03840581 - Fisher Scientific. (URL not available)

-

Trimethylphosphine - Wikipedia. [Link]

-

Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure. [Link]

-

Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides | The Journal of Organic Chemistry - ACS Publications. (2021-03-31) [Link]

-

Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 45 - Books. [Link]

-

Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. [Link]

- Spectral study of phosphonium salts synthesized from Michael acceptors. (URL not available)

- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (URL not available)

-

making phosphonium salts - YouTube. (2019-01-09) [Link]

-

Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed. [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed. (2022-07-15) [Link]

-

trimethyloxonium fluoborate - Organic Syntheses Procedure. [Link]

-

Phosphonium-Based Ionic Liquids Analogues and Their Physical Properties | Request PDF. (2025-08-10) [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed. (2021-07-16) [Link]

-

Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts - ResearchGate. (2025-08-06) [Link]

-

Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects | Request PDF. (2025-08-06) [Link]

-

The effect of anion architecture on the lubrication chemistry of phosphonium orthoborate ionic liquids - PMC - NIH. [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. | Semantic Scholar. [Link]

-

Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions - RSC Publishing. [Link]

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. youtube.com [youtube.com]

- 3. Strem, An Ascensus Company CAS# 154358-50-6. 1g. Trimethylphosphonium tetrafluoroborate, | Fisher Scientific [fishersci.com]

- 4. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Trimethylphosphonium Tetrafluoroborate: A High-Performance Phase-Transfer Catalyst for Modern Organic Synthesis

Introduction: The Imperative for Efficient Biphasic Reactions

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the need for efficient, selective, and environmentally conscious methodologies is paramount. Many crucial bond-forming reactions are fundamentally hindered by the immiscibility of reactants. Organic substrates typically reside in a nonpolar organic phase, while inorganic reagents, such as salts and bases, are confined to an aqueous phase. This phase segregation dramatically slows reaction rates by limiting the interaction between reactive species. Phase-transfer catalysis (PTC) has emerged as a powerful solution to this challenge, facilitating the transport of reactive anions from the aqueous or solid phase into the organic phase where the reaction can proceed.[1] This technique often leads to milder reaction conditions, increased yields, and a reduction in the need for hazardous, anhydrous organic solvents, aligning with the principles of green chemistry.[2]

Among the arsenal of phase-transfer catalysts, quaternary phosphonium salts have garnered significant attention due to their superior thermal and chemical stability compared to their ammonium counterparts.[3] This guide focuses on a particularly effective, yet perhaps underutilized, member of this class: Trimethylphosphonium Tetrafluoroborate ([Me₃PH]⁺[BF₄]⁻) . Its compact size, robust nature, and the unique properties of the tetrafluoroborate counter-ion make it a compelling choice for a range of synthetic transformations. This document will serve as a comprehensive technical guide for researchers, chemists, and process development professionals, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind its use.

Physicochemical Properties and Structural Advantages

Trimethylphosphonium tetrafluoroborate is a white solid with a melting point of 209-212 °C. Its efficacy as a phase-transfer catalyst is rooted in the distinct characteristics of its constituent ions: the trimethylphosphonium cation and the tetrafluoroborate anion.

| Property | Value | Reference |

| CAS Number | 154358-50-6 | |

| Molecular Formula | C₃H₁₀BF₄P | |

| Molecular Weight | 163.89 g/mol | |

| Appearance | White solid | |

| Melting Point | 209-212 °C |

The Trimethylphosphonium Cation: A Compact and Efficient Transporter

The positively charged phosphorus atom in the trimethylphosphonium cation is shielded by three methyl groups. While providing sufficient lipophilicity to enable its dissolution in organic solvents, its relatively small steric profile compared to long-chain alkyl phosphonium salts can be advantageous in certain applications where catalyst bulk might hinder reactivity. This cation forms a lipophilic ion pair with the reactant anion from the aqueous phase, effectively shuttling it across the phase boundary into the organic phase where the substrate awaits.

The Tetrafluoroborate Anion: More Than Just a Counterion

The tetrafluoroborate anion ([BF₄]⁻) is a large, weakly coordinating, and highly stable anion. Its role is not merely passive; it contributes significantly to the catalyst's overall performance:

-

Weak Coordinating Nature: The low nucleophilicity and basicity of the [BF₄]⁻ anion mean it is less likely to compete with the desired reactant anion for the substrate, leading to cleaner reactions and fewer side products.

-

Enhanced Cation Reactivity: By forming a loose ion pair with the trimethylphosphonium cation in the organic phase, it allows the transported reactant anion to be more "naked" and thus more reactive.

-